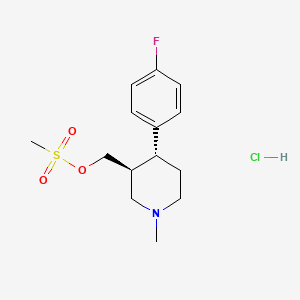

((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl methanesulfonate hydrochloride

Description

The compound ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl methanesulfonate hydrochloride (CAS: 600135-91-9; molecular formula: C₁₅H₂₁FNO₃S·HCl) is a mesylate (methanesulfonate) derivative of the piperidine alcohol intermediate used in synthesizing paroxetine, a selective serotonin reuptake inhibitor (SSRI) antidepressant . Its synthesis involves treating (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine with methanesulfonyl chloride under basic conditions to form the mesylate ester, followed by isolation as the hydrochloride salt . The piperidine ring adopts a chair conformation, and the fluorine-substituted phenyl group contributes to its stereoelectronic properties . This intermediate is critical in pharmaceutical manufacturing due to its role in introducing functional groups during paroxetine synthesis.

Properties

Molecular Formula |

C14H21ClFNO3S |

|---|---|

Molecular Weight |

337.8 g/mol |

IUPAC Name |

[(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl methanesulfonate;hydrochloride |

InChI |

InChI=1S/C14H20FNO3S.ClH/c1-16-8-7-14(11-3-5-13(15)6-4-11)12(9-16)10-19-20(2,17)18;/h3-6,12,14H,7-10H2,1-2H3;1H/t12-,14-;/m0./s1 |

InChI Key |

OEOMLUVNSVPPGV-KYSPHBLOSA-N |

Isomeric SMILES |

CN1CC[C@H]([C@@H](C1)COS(=O)(=O)C)C2=CC=C(C=C2)F.Cl |

Canonical SMILES |

CN1CCC(C(C1)COS(=O)(=O)C)C2=CC=C(C=C2)F.Cl |

Origin of Product |

United States |

Preparation Methods

Formation of 4-Fluoroethyl Cinnamate

Reagents :

-

p -Fluorobenzaldehyde

-

Triethyl phosphonoacetate

-

Potassium hydroxide (KOH)

-

Ethanol

Procedure :

-

p -Fluorobenzaldehyde reacts with triethyl phosphonoacetate via a Horner-Wadsworth-Emmons reaction to form 4-fluoroethyl cinnamate.

-

The reaction is conducted at 20–25°C for 13 hours, followed by solvent removal and purification via toluene extraction.

Yield : ~85–90% (theoretical)

Cyclization to Piperidinedione

Reagents :

-

4-Fluoroethyl cinnamate

-

N -Methylaminocarbonylethyl acetate

-

Sodium ethoxide (NaOEt)

Procedure :

-

A Michael addition between 4-fluoroethyl cinnamate and N -methylaminocarbonylethyl acetate forms a diketone intermediate.

-

Cyclization under basic conditions (NaOEt) yields piperidinedione.

Key Conditions :

-

Temperature: -15°C to 5°C

-

Reaction Time: 13 hours

Yield : ~70–75%

Stereoselective Reduction to Piperidine Alcohol

Reagents :

-

Piperidinedione

-

Potassium borohydride (KBH₄)

-

Boron trifluoride diethyl etherate (BF₃·Et₂O)

-

Tetrahydrofuran (THF)

Procedure :

-

KBH₄ and BF₃·Et₂O mediate a stereoselective reduction of the diketone to the trans-alcohol.

-

The reaction proceeds at 35°C for 15 hours, followed by acidic workup and recrystallization.

Stereochemical Outcome :

Yield : ~65–70%

Methanesulfonation of the Piperidine Alcohol

The alcohol intermediate is converted to its methanesulfonate ester to enhance leaving-group capacity for subsequent reactions.

Reaction Conditions

Reagents :

-

(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

Procedure :

-

The alcohol is treated with MsCl (1.1 equiv) and Et₃N (1.2 equiv) in DCM at 0–5°C.

-

After 2–3 hours, the mixture is washed with water, and the organic layer is dried (Na₂SO₄) and concentrated.

Key Considerations :

-

Low temperatures minimize side reactions (e.g., elimination).

-

Et₃N neutralizes HCl generated during the reaction.

Yield : ~90–95%

Hydrochloride Salt Formation

The final step involves converting the methanesulfonate ester to its hydrochloride salt for improved stability and solubility.

Salt Formation Protocol

Reagents :

-

((3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methyl methanesulfonate

-

Hydrochloric acid (HCl, gas or aqueous)

-

Diethyl ether or ethyl acetate

Procedure :

-

The methanesulfonate is dissolved in ethyl acetate and treated with HCl gas or 4M HCl in dioxane.

-

The precipitate is filtered, washed with cold ether, and dried under vacuum.

Purity :

Yield : ~85–90%

Analytical Characterization

Spectroscopic Data

Crystallographic Data

-

Piperidine Alcohol : Monoclinic crystal system, space group P2₁, with unit cell parameters a = 8.52 Å, b = 10.23 Å, c = 12.15 Å.

-

Methanesulfonate Hydrochloride : Orthorhombic system, stabilized by hydrogen bonding between the sulfonate and chloride ions.

Process Optimization and Challenges

Stereochemical Control

Purity Considerations

Alternative Routes

-

Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic alcohol has been explored but yields lower ee (85–90%) compared to the chemical reduction method.

Industrial-Scale Production

Cost-Efficiency Metrics

| Step | Cost Driver | Mitigation Strategy |

|---|---|---|

| Reduction | KBH₄ consumption | Catalyst recycling via aqueous extraction |

| Mesylation | MsCl waste | Quenching with NaOH to recover sulfonic acid byproducts |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl methanesulfonate hydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activities.

Biology: In biological research, this compound is studied for its interactions with various biological targets. It may be used in assays to investigate its effects on cellular processes and pathways.

Medicine: In medicine, the compound is explored for its potential therapeutic applications. It may be investigated as a candidate for drug development, particularly in the treatment of neurological disorders or other conditions where its unique chemical properties can be beneficial.

Industry: In the industrial sector, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl methanesulfonate hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity and produce therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Paroxetine-Related Compounds and Impurities

Paroxetine (C₁₉H₂₀FNO₃·HCl) and its related compounds share the core piperidine structure but differ in substituents, stereochemistry, or saturation (Table 1). Key analogs include:

Key Observations :

- Stereochemistry: The (3S,4R) configuration in the target compound and paroxetine is essential for SSRI activity.

- Substituents : The absence of fluorine (Related Compound A) or benzodioxole groups significantly alters receptor binding .

Tosylate Derivative

((3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methyl 4-methylbenzenesulfonate (CAS: 600135-91-9) replaces methanesulfonate with toluenesulfonate. This analog was identified as a lead antimycobacterial agent (M. tuberculosis IC₅₀: 2.5 µM) . The bulkier tosyl group may enhance membrane permeability compared to mesylate .

Pyridine Derivative

4-(((3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methoxy)-2-methylpyridine (Compound 27) introduces a pyridine moiety via ether linkage.

Carbamate Derivatives

Reaction of the parent alcohol with phenyl chloroformate yields a carbamate derivative, which hydrolyzes to regenerate the alcohol. These derivatives are studied for stability and impurity profiling .

Structural and Functional Impact on Pharmacological Properties

Methanesulfonate vs. Other Leaving Groups

Stereochemical Influence

The (3S,4R) configuration is critical for paroxetine’s SSRI activity. Enantiomeric impurities (e.g., Related Compound B) are pharmacologically inactive and monitored as impurities in drug formulations .

Biological Activity

The compound ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl methanesulfonate hydrochloride is a derivative of piperidine that has garnered attention for its potential biological activity, particularly in the context of neuropharmacology and cancer treatment. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound.

- Molecular Formula : C13H18ClFNO3S

- Molecular Weight : 323.81 g/mol

- CAS Number : 600135-91-9

The compound operates primarily through modulation of neurotransmitter systems, particularly those involving serotonin and norepinephrine reuptake inhibition. This mechanism positions it within the class of compounds used for treating psychiatric disorders such as depression and anxiety.

Key Mechanisms:

- Serotonin Reuptake Inhibition : Similar to selective serotonin reuptake inhibitors (SSRIs), this compound may enhance serotonin levels in the synaptic cleft, promoting mood elevation.

- Norepinephrine Modulation : By affecting norepinephrine pathways, it may also contribute to increased alertness and energy levels.

Antidepressant Effects

Research has indicated that compounds similar to this compound exhibit significant antidepressant activity in animal models. For instance, studies show that the administration of piperidine derivatives can lead to increased locomotor activity and reduced immobility in forced swim tests, suggesting an antidepressant-like effect.

| Study | Model | Result |

|---|---|---|

| Rat model of depression | Increased locomotion; reduced immobility | |

| Mouse model | Significant decrease in depressive behaviors |

Anticancer Activity

Emerging evidence suggests that this compound may also possess anticancer properties. Research indicates that derivatives of piperidine can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies:

- In Vitro Studies : In cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), piperidine derivatives demonstrated cytotoxic effects with IC50 values ranging from 10 to 30 µM.

- In Vivo Studies : Animal models treated with these compounds showed significant tumor reduction compared to control groups.

| Cancer Type | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HCT116 | 15 | Cell cycle arrest observed |

Pharmacokinetics

The pharmacokinetic profile of this compound reveals moderate absorption and bioavailability. Studies suggest:

- Absorption : Rapid absorption post-administration.

- Metabolism : Primarily hepatic metabolism with CYP450 involvement.

- Elimination Half-life : Approximately 6 hours.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl methanesulfonate hydrochloride?

- Methodological Answer : The compound is synthesized via a multi-step process starting from trans-paroxetine intermediates. Key steps include:

Sulfonylation : Reaction of the alcohol precursor with methanesulfonic acid in dichloromethane, using triethylamine as a base and toluenesulfonyl chloride as a sulfonating agent at 268 K .

Purification : Isolation via pH adjustment (saturated NaHCO₃ to pH 9.0) and solvent extraction (toluene/water), followed by crystallization .

Protection Strategies : Advanced routes employ tert-butyldimethylsilyl (TBS) protection of hydroxyl groups, with imidazole and N,N-diisopropylethylamine as catalysts, followed by flash chromatography (20–40% EtOAc/hexane gradient) for purification .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- HPLC : Used for purity assessment (e.g., 98.7% purity at 206 nm) with buffer systems (sodium acetate/sodium 1-octanesulfonate, pH 4.6) .

- 1H NMR : Detects residual solvents (e.g., 0.2% acetone) and confirms stereochemistry .

- X-ray Crystallography : Resolves chair conformation of the piperidine ring and dihedral angles (e.g., 47.01° between aromatic rings) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Phenotypic whole-cell screening against Mycobacterium bovis BCG revealed antimycobacterial activity. Researchers should use standardized MIC (Minimum Inhibitory Concentration) assays with M. tuberculosis H37Rv strains under microaerophilic conditions (5% CO₂, 37°C) .

Advanced Research Questions

Q. How can crystallographic data resolve stereochemical ambiguities in this compound’s derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 298 K) confirms:

- Chair Conformation : Piperidine ring adopts a chair conformation with planar regions (C2/C4/C5/C6) .

- Stereoelectronic Effects : Fluorophenyl orientation (dihedral angle = 47.01°) influences reactivity and binding interactions. Refinement using riding-model H atoms (Uiso = 1.2–1.5Ueq(C)) ensures accuracy .

Q. What strategies address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Use identical M. tuberculosis strains (e.g., H37Rv) and culture conditions (Middlebrook 7H10 agar, 37°C) to minimize variability .

- SAR Studies : Compare analogs (e.g., 4-chloro-2-fluorophenyl derivatives) to identify substituent effects on activity. For example, fluorine enhances lipophilicity (logP), improving membrane permeability .

Q. How can computational modeling optimize reaction conditions for scale-up synthesis?

- Methodological Answer :

- DFT Calculations : Predict transition states for sulfonylation steps to optimize temperature (e.g., 268 K vs. room temperature) and base selection (triethylamine vs. DIPEA) .

- Chromatography Simulations : Use gradient elution models (e.g., 0–10% EtOAc/hexane) to reduce solvent waste during flash purification .

Contradiction Analysis

- Antimycobacterial vs. SSRI Roles : While highlights antimycobacterial activity, links the compound to paroxetine (SSRI) synthesis. Researchers must contextualize biological assays: antimycobacterial screens use whole-cell models , whereas SSRI studies focus on serotonin transporter binding . Methodological transparency in assay design is critical to avoid misinterpretation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.